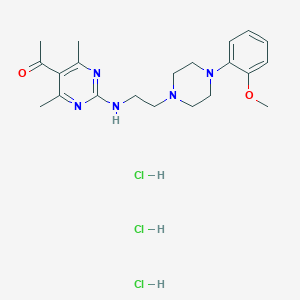

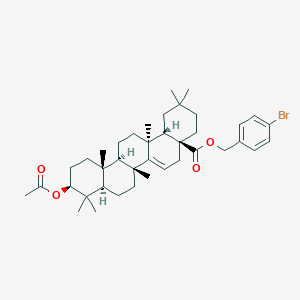

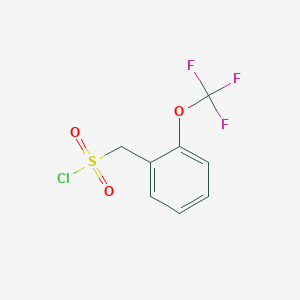

(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonyl chlorides involves various strategies, including the Lewis acid-assisted sulfonylation of aromatic compounds. For instance, the Lewis acid-assisted sulfonylation of anisole with methanesulfonyl chloride afforded high specific activity aryl sulfones, demonstrating the chemical versatility and reactivity of sulfonyl chloride derivatives in creating complex molecular structures (Wallace et al., 2007).

Molecular Structure Analysis

Studies on the molecular structure of sulfonyl chloride compounds, such as methane sulfonyl chloride, reveal detailed geometrical parameters obtained through techniques like electron diffraction. These studies provide insights into the bond lengths, angles, and overall molecular geometry, which are crucial for understanding the compound's chemical behavior (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

The chemical reactivity of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is highlighted by its participation in various chemical reactions. For example, the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene, catalyzed by ruthenium compounds, affords optically active adducts, showcasing the compound's utility in asymmetric synthesis (Kameyama & Kamigata, 1989).

Physical Properties Analysis

The physical properties of sulfonyl chlorides, including (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride, are characterized by their molecular structure. Studies focusing on the electron diffraction of methane sulfonyl chloride provide valuable data on bond lengths and angles, contributing to a deeper understanding of the physical properties of these compounds (Hargittai & Hargittai, 1973).

Chemical Properties Analysis

The chemical properties of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride are influenced by its structural features. For example, the electronic structure and basicity of related compounds have been studied extensively to understand their reactivity and interactions with other molecules. These studies shed light on the basicity of double bonds and protonation potential, which are essential for predicting the compound's behavior in various chemical environments (Chipanina et al., 2013).

Aplicaciones Científicas De Investigación

- Scientific Field : Chemistry, specifically in trifluoromethoxylation reactions .

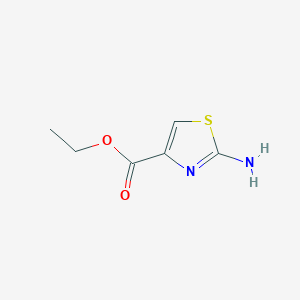

- Summary of the Application : The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is used as a reagent in these reactions .

- Scientific Field : Chemistry, specifically in the synthesis of new reagents .

- Summary of the Application : A new, powerful, and easy-to-handle electrophilic trifluoromethylating agent, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), was developed . The trifluoromethoxy group of “(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” plays a crucial role in this process .

- Methods of Application or Experimental Procedures : Umemoto reagent IV was easily synthesized by a one-pot method from readily available 3,3’-bis(trifluoromethoxy)biphenyl . It was shown that Umemoto reagent IV was more powerful than Umemoto reagent II and could trifluoromethylate many kinds of nucleophilic substrates more effectively .

- Results or Outcomes : Umemoto reagent IV was successfully utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent . The direct conversion of 2,8-bis(trifluoromethoxy)dibenzothiophene to Umemoto reagent IV with triflic anhydride was achieved, albeit in low yield .

Safety And Hazards

“(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

[2-(trifluoromethoxy)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICRWGINZIMNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557124 |

Source

|

| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride | |

CAS RN |

116827-38-4 |

Source

|

| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.